molecular formula C12H24F3NO4Si B13608589 Tert-butyl2-amino-3-(trimethylsilyl)propanoate,trifluoroaceticacid

Tert-butyl2-amino-3-(trimethylsilyl)propanoate,trifluoroaceticacid

Cat. No.: B13608589
M. Wt: 331.40 g/mol
InChI Key: IHKHEGZACSYEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid is a chemical compound with the molecular formula C12H24F3NO4Si and a molecular weight of 331.41 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, a trimethylsilyl group, and a trifluoroacetic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid typically involves the reaction of tert-butyl 2-amino-3-(trimethylsilyl)propanoate with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH, as well as using appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid include:

Uniqueness

What sets tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid apart from similar compounds is its incorporation of the trifluoroacetic acid moiety. This addition imparts unique chemical properties, such as increased acidity and enhanced reactivity, making it particularly valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H24F3NO4Si

Molecular Weight

331.40 g/mol

IUPAC Name

tert-butyl 2-amino-3-trimethylsilylpropanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H23NO2Si.C2HF3O2/c1-10(2,3)13-9(12)8(11)7-14(4,5)6;3-2(4,5)1(6)7/h8H,7,11H2,1-6H3;(H,6,7)

InChI Key

IHKHEGZACSYEQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C[Si](C)(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.